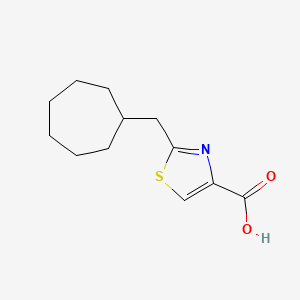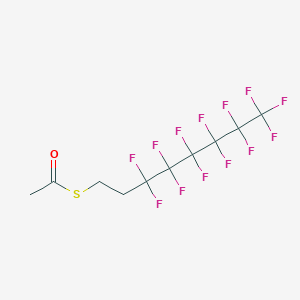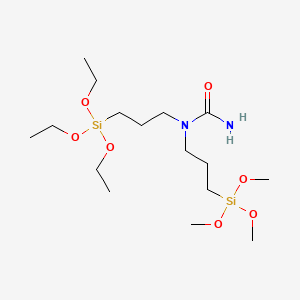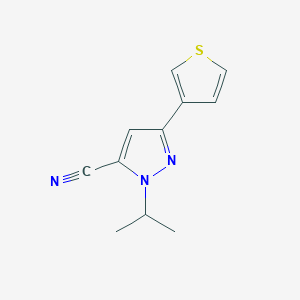
5-Bromo-2-chloro-4-iodoaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-2-chloro-4-iodoaniline: is an aromatic amine with the molecular formula C6H4BrClINH2 . This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the benzene ring, along with an amino group. It is a derivative of aniline and is used in various chemical syntheses and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-chloro-4-iodoaniline typically involves multi-step reactions starting from aniline. One common method includes:
Bromination: Aniline is first brominated to introduce the bromine substituent.
Chlorination: The brominated aniline is then chlorinated to add the chlorine substituent.
Iodination: Finally, the chlorinated and brominated aniline undergoes iodination to introduce the iodine substituent.
Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, often using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is common to enhance the efficiency of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-2-chloro-4-iodoaniline can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: Due to the presence of halogens and the amino group, it can participate in further substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Nucleophilic Substitution: The halogens can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common.
Substitution: Nucleophiles like hydroxide ions (OH-) or alkoxide ions (RO-) can be used for substitution reactions.
Major Products: The major products formed depend on the specific reactions and conditions. For example, nucleophilic substitution can yield various substituted anilines, while oxidation can lead to the formation of quinones or other oxidized derivatives.
Applications De Recherche Scientifique
Chemistry: 5-Bromo-2-chloro-4-iodoaniline is used as an intermediate in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, it can be used to synthesize compounds with potential therapeutic properties. Its derivatives may exhibit biological activity and can be investigated for use in drug development.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals. Its unique structure allows for the creation of materials with specific properties.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-chloro-4-iodoaniline depends on its application. In chemical reactions, it acts as a substrate that undergoes various transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary based on the specific derivative and its intended use.
Comparaison Avec Des Composés Similaires
4-Bromo-2-iodoaniline: Similar structure but lacks the chlorine substituent.
2-Iodoaniline: Contains only the iodine substituent.
2-Bromo-5-iodoaniline: Different positioning of the substituents.
Uniqueness: 5-Bromo-2-chloro-4-iodoaniline is unique due to the presence of three different halogens on the benzene ring, which can influence its reactivity and the types of reactions it can undergo. This makes it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C6H4BrClIN |
|---|---|
Poids moléculaire |
332.36 g/mol |
Nom IUPAC |
5-bromo-2-chloro-4-iodoaniline |
InChI |
InChI=1S/C6H4BrClIN/c7-3-1-6(10)4(8)2-5(3)9/h1-2H,10H2 |
Clé InChI |
NYVVXESTQGSPNM-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CC(=C1Br)I)Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (3E)-3-[(4-methylpiperazin-1-yl)-phenylmethylidene]-2-oxo-1H-indole-6-carboxylate](/img/structure/B15292054.png)
![2-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-4,5-Difluoroaniline](/img/structure/B15292061.png)
![4-Fluoro-alpha-(4-fluorophenyl)-alpha-[3-(phenylmethoxy)propyl]benzenemethanol](/img/structure/B15292069.png)
![[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-3-methoxyoxolan-2-yl]methyl benzoate](/img/structure/B15292071.png)
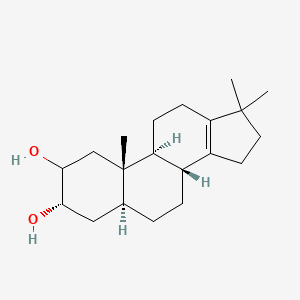
![methyl N-[(1S)-1-[[(1S,2S)-1-benzyl-2-hydroxy-3-[[[(2S)-2-(methoxycarbonylamino)-3-methyl-butanoyl]amino]-[[4-(2-pyridyl)phenyl]methyl]amino]propyl]carbamoyl]-2,2-dimethyl-propyl]carbamate](/img/structure/B15292073.png)
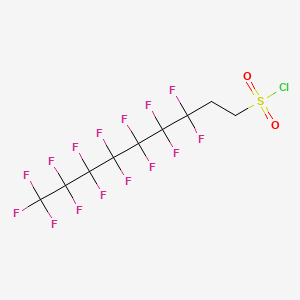
![1-[3-Cyano-5-(trifluoromethyl)phenyl]-3-[4-[4-(trifluoromethyl)phenoxy]cyclohexyl]urea](/img/structure/B15292076.png)
![2',3'-dihydro-1'H-spiro[cyclopentane-1,4'-pyrrolo[1,2-a]pyrazine]-1'-carboxylic acid](/img/structure/B15292083.png)

